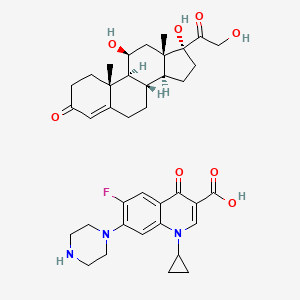

Cipro HC

Description

Properties

CAS No. |

494841-09-7 |

|---|---|

Molecular Formula |

C38H48FN3O8 |

Molecular Weight |

693.8 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5.C17H18FN3O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;7-10,19H,1-6H2,(H,23,24)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |

InChI Key |

LMCCVXQGNIODJA-WDCKKOMHSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |

Synonyms |

ciprofloxacin - hydrocortisone ciprofloxacin, hydrocortisone drug combination ciprofloxacin-hydrocortisone combination Ciproxin HC |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Interplay of Ciprofloxacin and Hydrocortisone: A Mechanistic Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of ciprofloxacin, a fluoroquinolone antibiotic, and hydrocortisone, a corticosteroid, presents a potent therapeutic strategy, particularly in the management of localized infections with a significant inflammatory component, such as otitis externa. This technical guide delineates the discrete and combined mechanisms of action of these two agents. Ciprofloxacin exerts its bactericidal effects through the targeted inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. Concurrently, hydrocortisone mitigates the inflammatory cascade by binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of pro-inflammatory and anti-inflammatory genes. This document provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The rationale for combining an antibacterial agent with an anti-inflammatory corticosteroid lies in the dual nature of many infectious diseases, where both microbial proliferation and the host's inflammatory response contribute to the pathology. The ciprofloxacin and hydrocortisone combination is a prime example of this therapeutic approach, effectively eradicating the causative bacterial pathogens while concurrently alleviating symptoms of inflammation such as swelling, redness, and pain.[1][2] This guide will dissect the molecular underpinnings of each component's action and their collective therapeutic effect.

Mechanism of Action: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is highly effective against a wide range of Gram-positive and Gram-negative bacteria.[3] Its primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[5]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin. DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for relieving the torsional stress that accumulates during DNA replication and transcription. Ciprofloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands, which ultimately leads to double-strand breaks in the bacterial chromosome and subsequent cell death.[4]

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the preferential target. This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, ciprofloxacin prevents the segregation of replicated bacterial DNA, thereby halting cell division.[4]

The bactericidal action of ciprofloxacin is a result of the accumulation of these DNA strand breaks.[3]

Quantitative Data: Ciprofloxacin Efficacy

The efficacy of ciprofloxacin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterium | MIC Range (μg/mL) | Susceptible Breakpoint (μg/mL) | Resistant Breakpoint (μg/mL) |

| Pseudomonas aeruginosa | 0.5 - 2.0[3] | ≤ 1.0[6] | > 2.0[6] |

| Staphylococcus aureus | 0.5 - 2.0[3] | ≤ 1.0[6] | > 2.0[6] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Ciprofloxacin In Vitro Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the MIC of ciprofloxacin using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

-

Preparation of Ciprofloxacin Stock Solution: A stock solution of ciprofloxacin is prepared by dissolving a known weight of the antibiotic powder in a suitable solvent to a specific concentration.

-

Serial Dilution: The ciprofloxacin stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending isolated colonies from a pure culture in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] This suspension is then further diluted.

-

Inoculation: Each well of the microtiter plate containing the ciprofloxacin dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of ciprofloxacin at which there is no visible bacterial growth (turbidity).[5]

Experimental Protocol: DNA Gyrase Inhibition Assay

This assay determines the inhibitory effect of ciprofloxacin on the supercoiling activity of DNA gyrase.[4]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT, ATP), relaxed pBR322 plasmid DNA (as the substrate), and DNA gyrase enzyme.

-

Inhibitor Addition: Varying concentrations of ciprofloxacin (or a control solvent) are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for visualization and quantification.

-

Data Analysis: The intensity of the supercoiled DNA band is quantified. The IC₅₀ value (the concentration of ciprofloxacin required to inhibit 50% of the DNA gyrase activity) is then calculated.

Mechanism of Action: Hydrocortisone

Hydrocortisone is a corticosteroid that mimics the action of endogenous cortisol.[7] Its primary mechanism of action is the modulation of gene expression to produce anti-inflammatory and immunosuppressive effects.[5]

-

Genomic Pathway: Hydrocortisone, being lipophilic, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, causing the dissociation of heat shock proteins (HSPs). The activated hydrocortisone-GR complex then translocates into the nucleus.[7]

-

Transactivation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[7][8]

-

Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes. It achieves this by interfering with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents these transcription factors from binding to their respective DNA response elements and driving the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[7][8]

-

Quantitative Data: Hydrocortisone Anti-Inflammatory Effects

| Cell Type | Inflammatory Stimulus | Hydrocortisone Concentration | Effect |

| Immature Human Enterocytes | IL-1β | Concurrent with stimulus | Significant reduction in IL-8 and IL-6 secretion.[9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 10⁻⁷ M | Significant inhibition of IL-1β, IL-6, IL-8, IL-12p70, and MCP-1 expression.[10] |

| Human Bone Marrow Fibroblasts | - | 10⁻⁷ M | Decrease in the synthesis of interstitial collagens and in the relative abundance of pro-α1(I) and pro-α1(III) mRNAs.[11] |

Experimental Protocol: Glucocorticoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of compounds for the glucocorticoid receptor.[12]

-

Reagent Preparation: Prepare a complete screening buffer containing a stabilizing peptide and DTT. Prepare serial dilutions of the test compound (e.g., hydrocortisone) and a fluorescently labeled glucocorticoid (Fluormone™ GS Red).

-

Assay Setup: In a microwell plate, add the serial dilutions of the test compound.

-

Addition of Fluorescent Ligand and Receptor: Add the fluorescently labeled glucocorticoid and the glucocorticoid receptor to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well. The degree of polarization is dependent on the size of the molecule. When the small fluorescent ligand is bound to the larger receptor, the polarization is high. When it is displaced by the test compound, the polarization is low.

-

Data Analysis: The concentration of the test compound that causes a half-maximal shift in the polarization value is the IC₅₀, which reflects the binding affinity of the compound for the receptor.

Combined Mechanism of Action and Clinical Application

The combination of ciprofloxacin and hydrocortisone is particularly effective in treating infections where both bacterial eradication and inflammation control are necessary, such as in acute otitis externa.[1][2]

-

Synergistic Effect: While not a direct pharmacological synergy, the combined action is clinically synergistic. Ciprofloxacin targets the underlying bacterial infection, while hydrocortisone reduces the associated inflammation, pain, and swelling.[1] This dual approach leads to a more rapid resolution of symptoms than either agent alone.

Pharmacokinetics of the Combination Otic Suspension

Following otic administration of the combination suspension, systemic absorption of both ciprofloxacin and hydrocortisone is minimal. Plasma concentrations of ciprofloxacin are generally below the limit of quantitation (0.05 μg/mL).[13] Similarly, the predicted maximum plasma concentration of hydrocortisone is within the normal endogenous range, making it indistinguishable from the body's own cortisol.[13] This localized action minimizes the risk of systemic side effects.

Clinical Trial Protocol Outline for Otitis Externa

A typical clinical trial to evaluate the efficacy and safety of a ciprofloxacin-hydrocortisone otic suspension for acute otitis externa would follow this structure:[2][14]

-

Study Design: A randomized, double-blind, parallel-group, active-controlled study.

-

Patient Population: Patients (adults and children) with a clinical diagnosis of acute otitis externa.

-

Inclusion Criteria: Signs and symptoms of acute otitis externa (e.g., otalgia, otorrhea, inflammation of the ear canal).

-

Exclusion Criteria: Perforated tympanic membrane, known hypersensitivity to quinolones or corticosteroids, or concurrent systemic antimicrobial therapy.[2]

-

Treatment Arms:

-

Test product: Ciprofloxacin and hydrocortisone otic suspension.

-

Comparator: An active control, such as another approved otic suspension.

-

-

Primary Efficacy Endpoint: Clinical cure, defined as the complete resolution of signs and symptoms of otitis externa at the test-of-cure visit.

-

Secondary Efficacy Endpoints: Microbiological eradication of the baseline pathogen(s), time to cessation of otorrhea, and patient-reported outcomes on pain and inflammation.

-

Safety Assessments: Monitoring and recording of all adverse events.

Conclusion

The combination of ciprofloxacin and hydrocortisone provides a robust and targeted therapeutic approach for the management of localized bacterial infections with a significant inflammatory component. The distinct yet complementary mechanisms of action—bactericidal activity through inhibition of bacterial DNA replication and potent anti-inflammatory effects via modulation of gene expression—result in a highly effective treatment with a favorable safety profile due to minimal systemic absorption. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific and drug development communities.

References

- 1. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Emergent resistance to ciprofloxacin amongst Pseudomonas aeruginosa and Staphylococcus aureus: clinical significance and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.info [ijpsr.info]

- 8. mdpi.com [mdpi.com]

- 9. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. Hydrocortisone regulates types I and III collagen gene expression and collagen synthesis in human marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. trial.medpath.com [trial.medpath.com]

In Vitro Antibacterial Spectrum of Ciprofloxacin/Hydrocortisone Otic Suspension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of the ciprofloxacin and hydrocortisone otic suspension. The document focuses on the antibacterial activity of ciprofloxacin against key pathogens responsible for otitis externa, namely Pseudomonas aeruginosa, Staphylococcus aureus, and Proteus mirabilis. While specific in vitro susceptibility data for the ciprofloxacin/hydrocortisone combination product is not extensively published, this guide synthesizes the available data for ciprofloxacin, outlines standard experimental protocols for antimicrobial susceptibility testing, and presents relevant mechanisms of action. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar combination drug products.

Introduction

Ciprofloxacin/hydrocortisone otic suspension is a widely used topical therapy for acute otitis externa.[1][2][3] This combination product leverages the potent, broad-spectrum bactericidal activity of ciprofloxacin, a fluoroquinolone antibiotic, with the anti-inflammatory properties of hydrocortisone, a corticosteroid.[1][3][4] The primary clinical indication for this formulation is the treatment of ear infections caused by susceptible strains of Pseudomonas aeruginosa, Staphylococcus aureus, and Proteus mirabilis.[5][6] Understanding the in vitro antibacterial spectrum is fundamental to its clinical application and for the development of new otic therapies.

Mechanism of Action

The antibacterial efficacy of the combination product is attributed to ciprofloxacin.

Ciprofloxacin: Inhibition of Bacterial DNA Synthesis

Ciprofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, ciprofloxacin blocks their function, leading to breaks in the bacterial chromosome and ultimately, cell death.

Hydrocortisone: Anti-inflammatory Action

Hydrocortisone is a corticosteroid that serves to reduce the inflammation associated with bacterial infections.[4][5] Its primary role in the combination is to alleviate symptoms such as redness, swelling, and pain in the ear canal.[1] There is a lack of published in vitro studies specifically investigating the direct impact of hydrocortisone on the minimum inhibitory concentration (MIC) of ciprofloxacin against relevant otic pathogens.

In Vitro Antibacterial Spectrum of Ciprofloxacin

The following tables summarize the in vitro activity of ciprofloxacin against the key bacterial species indicated for treatment with ciprofloxacin/hydrocortisone otic suspension. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of Ciprofloxacin against Pseudomonas aeruginosa

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| 106 (eye isolates) | ≤0.03 - 32 | 0.12-0.25 | N/A | [7] |

| 100 | N/A | N/A | 1 | [8] |

| N/A | N/A | N/A | >4 | [8] |

Table 2: In Vitro Activity of Ciprofloxacin against Staphylococcus aureus

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes | Reference(s) |

| 54 | N/A | 0.25 | 0.5 | Methicillin-resistant S. aureus (MRSA) | |

| 30 (ciprofloxacin-resistant MRSA) | 16 - 1025 | N/A | N/A | Otologically sourced isolates | [9] |

| 9021 (nosocomial isolates) | N/A | N/A | N/A | 27.1% resistant | [10] |

Table 3: In Vitro Activity of Ciprofloxacin against Proteus mirabilis

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes | Reference(s) |

| 50 | N/A | N/A | N/A | 40% resistant | [11] |

| 20 | N/A | 0.06 | 0.5 | Isolated from wound swabs | [12] |

| 122 (urine isolates) | N/A | N/A | N/A | 81.2% susceptible | [13] |

| 120 (urine isolates) | N/A | N/A | N/A | 30% resistant | [14] |

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the in vitro susceptibility of bacteria to antimicrobial agents. The following are detailed protocols for common methods used in this determination.

Broth Dilution Method for MIC Determination

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Stock Solution: A stock solution of ciprofloxacin is prepared in a suitable solvent and then diluted to the desired concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in sterile tubes or a 96-well microtiter plate, each containing a specific volume of CAMHB.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each tube or well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

-

Incubation: The tubes or plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method for MIC Determination

The agar dilution method is another standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Plates: A stock solution of ciprofloxacin is prepared. A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent incorporated into Mueller-Hinton Agar.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth dilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate, including a control plate with no antimicrobial agent.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared and swabbed uniformly across the surface of a Mueller-Hinton Agar plate.

-

Disk Application: A paper disk impregnated with a standardized concentration of ciprofloxacin (e.g., 5 µg) is placed on the agar surface.[15]

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The diameter of the zone of inhibition (the area of no bacterial growth) around the disk is measured. This zone diameter is then correlated with established interpretive criteria to classify the organism as susceptible, intermediate, or resistant.

Signaling Pathways

The primary signaling pathway disrupted by ciprofloxacin is that of bacterial DNA replication and repair.

Conclusion

The combination of ciprofloxacin and hydrocortisone in an otic suspension provides a dual-action approach to treating acute otitis externa, targeting both the bacterial cause and the associated inflammation. The in vitro antibacterial spectrum is primarily defined by the activity of ciprofloxacin against key pathogens such as P. aeruginosa, S. aureus, and P. mirabilis. While specific quantitative data for the combination product is limited in the public domain, the established efficacy of ciprofloxacin against these organisms provides a strong basis for its clinical use in this formulation. The standardized experimental protocols detailed in this guide serve as a foundation for the continued evaluation of this and other antimicrobial products. Further research into the potential for interactions between ciprofloxacin and hydrocortisone at the cellular level could provide a more complete understanding of this combination therapy.

References

- 1. Ciprofloxacin and hydrocortisone (otic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. drugs.com [drugs.com]

- 3. ciprofloxacin and hydrocortisone (otic) [myactivehealth.com]

- 4. Ciprofloxacin and Hydrocortisone Otic: MedlinePlus Drug Information [medlineplus.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. CIPRO® HC OTIC (ciprofloxacin hydrochloride and hydrocortisone otic suspension) [dailymed.nlm.nih.gov]

- 7. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensitivity testing of ciprofloxacin for Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Susceptibility of Ciprofloxacin-Resistant Methicillin-Resistant Staphylococcus aureus to Ototopical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ciprofloxacin resistance among nosocomial Pseudomonas aeruginosa and Staphylococcus aureus in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Assessment of Proteus mirabilis Susceptibility to Ceftazidime and Ciprofloxacin and the Impact of These Antibiotics at Subinhibitory Concentrations on Proteus mirabilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Ciprofloxacin Impact on Biofilm Formation by Proteus Mirabilis and P. Vulgaris Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteus species | Johns Hopkins ABX Guide [hopkinsguides.com]

- 14. researchgate.net [researchgate.net]

- 15. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Anti-Inflammatory Effects of Ciprofloxacin and Hydrocortisone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of antimicrobial and anti-inflammatory therapies presents a compelling strategy for the management of inflammatory conditions with a bacterial component. This technical guide explores the synergistic anti-inflammatory potential of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and hydrocortisone, a corticosteroid. While the combination is clinically utilized, particularly in topical formulations for conditions like otitis externa, a deeper understanding of their synergistic interactions at the molecular level is crucial for optimizing therapeutic strategies and expanding their application. This document provides a comprehensive overview of their individual and combined anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Ciprofloxacin, known for its bactericidal action through the inhibition of DNA gyrase, also possesses immunomodulatory properties.[1][2] Hydrocortisone, a well-established anti-inflammatory agent, exerts its effects primarily through the glucocorticoid receptor (GR), leading to the suppression of pro-inflammatory gene expression.[1][2] The co-administration of these two agents is predicated on the hypothesis that they can concurrently address both the infectious and inflammatory components of a disease, potentially leading to a synergistic therapeutic outcome where the combined effect is greater than the sum of their individual effects.

Individual Anti-Inflammatory Mechanisms

Ciprofloxacin: Beyond an Antibiotic

Ciprofloxacin's immunomodulatory effects are increasingly recognized. Studies have demonstrated its ability to suppress the production of key inflammatory mediators. For instance, in a study on human nasal epithelial cells stimulated with S. aureus Newman supernatants, ciprofloxacin was shown to significantly decrease the synthesis of the pro-inflammatory chemokine Interleukin-8 (IL-8).[3][4] Furthermore, ciprofloxacin has been found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in human colonic epithelium, suggesting a broader anti-inflammatory potential.[5]

Hydrocortisone: A Potent Anti-Inflammatory Steroid

Hydrocortisone's anti-inflammatory actions are multifaceted and primarily mediated by the glucocorticoid receptor (GR). Upon binding to hydrocortisone, the GR translocates to the nucleus and modulates gene expression through two main mechanisms: transactivation and transrepression.

-

Transrepression: The GR can directly or indirectly interact with and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for its anti-inflammatory effects, as NF-κB and AP-1 are central regulators of a vast array of pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-1β, and IL-6.[6]

-

Transactivation: The GR can also bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.

Hydrocortisone has been shown to suppress the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in diverse cell types and in vivo models.[7][8] Additionally, corticosteroids can inhibit the synthesis of prostaglandins by suppressing the expression of cyclooxygenase-2 (COX-2).[9]

Quantitative Data on Anti-Inflammatory Effects

| Compound | Cell/Model System | Inflammatory Stimulus | Measured Mediator | Concentration of Compound | % Inhibition/Reduction | Reference |

| Ciprofloxacin | Human Nasal Epithelial Cells (HNECs) | S. aureus Newman supernatants | IL-8 | 1.5 x 10⁻⁵ M | Significant decrease (p < 0.05) | [4] |

| Prednisolone | Human Nasal Epithelial Cells (HNECs) | S. aureus Newman supernatants | IL-8 | 10⁻⁵ M | Significant reduction (p < 0.05) | [4] |

| Ciprofloxacin | HT-29 Human Colonic Epithelial Cells | Pro-inflammatory cytokines (IL-1α, TNF-α, IFN-γ) | Nitric Oxide (NO) | 10-100 µg/mL | Significant inhibition (p < 0.001) | [5] |

Table 1: Anti-inflammatory Effects of Ciprofloxacin and a Corticosteroid (Prednisolone)

| Compound | Cell/Model System | Inflammatory Stimulus | Measured Mediator | % Reduction Compared to LPS Alone | Reference |

| Ciprofloxacin + Dexamethasone | Murine Microglia | S. aureus | Pro-inflammatory markers | Effective suppression | [10] |

| Budesonide + N-acetylcysteine | LPS-induced Acute Lung Injury in Rats | Lipopolysaccharide (LPS) | IL-6, IL-8, TNF-α | Combination more effective than individual drugs | [11] |

Table 2: Combined Anti-inflammatory Effects of a Fluoroquinolone and a Corticosteroid or Other Anti-inflammatory Agents

Signaling Pathways and Potential for Synergy

The synergistic anti-inflammatory effects of ciprofloxacin and hydrocortisone can be postulated to arise from their complementary actions on key inflammatory signaling pathways, primarily the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes.

-

Hydrocortisone's action: Hydrocortisone, through the activated GR, can increase the synthesis of IκBα, thereby enhancing the sequestration of NF-κB in the cytoplasm and inhibiting its activity.[6]

-

Ciprofloxacin's potential action: Fluoroquinolones have been reported to inhibit the NF-κB pathway.[12][13] The exact mechanism is not fully elucidated but may involve upstream signaling components.

Potential Synergy: By targeting the NF-κB pathway at two different points—hydrocortisone promoting the inhibitor (IκBα) and ciprofloxacin potentially inhibiting an activator—the combination could lead to a more profound and sustained suppression of NF-κB-mediated inflammation.

MAP Kinase Signaling Pathway

The MAPK family, including p38 MAPK and JNK, are key signaling molecules involved in the cellular response to stress and inflammation. They regulate the activation of various transcription factors, including AP-1, which in turn controls the expression of pro-inflammatory genes.

-

Hydrocortisone's action: Glucocorticoids can inhibit MAPK signaling, for example, by inducing the expression of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.

-

Ciprofloxacin's potential action: Some studies suggest that fluoroquinolones can also modulate MAPK signaling pathways.[12]

Potential Synergy: The combination of hydrocortisone and ciprofloxacin could lead to a more effective downregulation of the MAPK pathway through both the induction of an inhibitor (MKP-1 by hydrocortisone) and potentially direct or indirect inhibition of MAPK activation by ciprofloxacin.

Experimental Protocols

To definitively assess the synergistic anti-inflammatory effects of ciprofloxacin and hydrocortisone, a series of in vitro experiments can be conducted. Below is a detailed protocol for a key experiment.

In Vitro Assessment of Synergistic Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

1. Objective:

To determine if the combination of ciprofloxacin and hydrocortisone synergistically inhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, and IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

2. Materials:

-

RAW 264.7 murine macrophage cell line (or primary human monocyte-derived macrophages)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Ciprofloxacin (cell culture grade)

-

Hydrocortisone (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit for cell viability

-

ELISA kits for mouse/human TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

3. Experimental Workflow:

4. Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in complete DMEM in a humidified incubator.

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare stock solutions of ciprofloxacin and hydrocortisone in a suitable solvent (e.g., DMSO or sterile water) and dilute to working concentrations in cell culture medium.

-

Pre-treat the cells for 1 hour with:

-

Vehicle control (the solvent used for the drugs)

-

Ciprofloxacin alone (at various concentrations)

-

Hydrocortisone alone (at various concentrations)

-

Combinations of ciprofloxacin and hydrocortisone (at various fixed-ratio or non-fixed-ratio concentrations).

-

-

-

LPS Stimulation:

-

After the 1-hour pre-treatment, add LPS to each well to a final concentration of 1 µg/mL (or a pre-determined optimal concentration) to induce an inflammatory response. Do not add LPS to the negative control wells.

-

-

Incubation and Sample Collection:

-

Incubate the plates for 24 hours.

-

After incubation, centrifuge the plates and collect the supernatants for cytokine analysis. Store at -80°C until use.

-

-

Cytokine Quantification:

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability Assay:

-

After collecting the supernatants, assess the viability of the remaining cells using an MTT assay to ensure that the observed reductions in cytokine levels are not due to cytotoxicity of the drug combinations.

-

5. Data Analysis and Synergy Determination:

-

Calculate the percentage inhibition of each cytokine for each treatment group relative to the LPS-stimulated control.

-

To quantitatively assess for synergy, the Combination Index (CI) can be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Alternatively, isobolographic analysis can be performed.

Conclusion

The combination of ciprofloxacin and hydrocortisone holds significant therapeutic promise due to their complementary antibacterial and anti-inflammatory properties. While direct evidence quantifying their synergistic anti-inflammatory effects is still emerging, a strong mechanistic rationale for such an interaction exists. Both agents can modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory cascade. By targeting these pathways at multiple points, their combined use may lead to a more potent and comprehensive suppression of inflammation than can be achieved with either agent alone.

The experimental protocols outlined in this guide provide a framework for researchers to rigorously evaluate this potential synergy. Such studies are crucial for elucidating the molecular basis of their combined action and for informing the rational design of future clinical trials and therapeutic applications. Further investigation into the synergistic effects of ciprofloxacin and hydrocortisone is warranted to unlock their full therapeutic potential in a range of inflammatory and infectious diseases.

References

- 1. Application of Network Pharmacology, Molecular Docking, and In Vitro Experimental Evaluation to Decipher the Anti-Inflammatory Mechanisms of Cirsium japonicum [mdpi.com]

- 2. Kinetic Cytokine Secretion Profile of LPS-Induced Inflammation in the Human Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Ciprofloxacin inhibits cytokine-induced nitric oxide production in human colonic epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor necrosis factor-alpha-induced secretion of RANTES and interleukin-6 from human airway smooth muscle cells: modulation by glucocorticoids and beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Hydrocortisone on Regulating Inflammation, Hemodynamic Stability, and Preventing Shock in Severe Sepsis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Hydrocortisone on Regulating Inflammation, Hemodynamic Stability, and Preventing Shock in Severe Sepsis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 10. Dexamethasone along with ciprofloxacin modulates S. aureus induced microglial inflammation via glucocorticoid (GC)-GC receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combination therapy with budesonide and N-acetylcysteine ameliorates LPS-induced ALI by attenuating neutrophil recruitment through the miR-196b-5p/Socs3 molecular axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ciprofloxacin and levofloxacin attenuate microglia inflammatory response via TLR4/NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cipro HC Otic Suspension: A Technical Guide to its Components and Formulation Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the components and formulation of Cipro HC Otic Suspension, a widely used medication for the treatment of acute otitis externa. The document delves into the quantitative composition, the role of each ingredient, and the analytical methodologies employed for its characterization, offering valuable insights for professionals in pharmaceutical research and development.

Core Components and Quantitative Formulation

Cipro HC Otic Suspension is a combination product containing a fluoroquinolone antibiotic, ciprofloxacin, and a corticosteroid, hydrocortisone.[1][2] This combination is designed to concurrently address bacterial infection and the associated inflammation.[3][4]

Table 1: Quantitative Composition of Cipro HC Otic Suspension

| Component | Concentration | Function |

| Active Ingredients | ||

| Ciprofloxacin Hydrochloride (equivalent to Ciprofloxacin) | 0.2% (2 mg/mL)[1] | Antibacterial Agent |

| Hydrocortisone | 1% (10 mg/mL)[1] | Anti-inflammatory Corticosteroid |

| Inactive Ingredients | ||

| Benzyl Alcohol | 0.9% (9 mg/mL)[1] | Preservative |

| Polyvinyl Alcohol | Not specified | Suspending Agent/Viscosity Enhancer |

| Sodium Chloride | Not specified | Tonicity Agent |

| Sodium Acetate | Not specified | Buffering Agent |

| Glacial Acetic Acid | Not specified | Buffering Agent |

| Phospholipon 90H (modified lecithin) | Not specified | Surfactant/Suspending Agent |

| Polysorbate | Not specified | Surfactant/Emulsifying Agent |

| Purified Water | q.s. | Vehicle |

| Sodium Hydroxide / Hydrochloric Acid | As needed | pH adjustment[1] |

Mechanism of Action: A Dual Approach

The therapeutic efficacy of Cipro HC Otic Suspension stems from the distinct yet complementary mechanisms of its active pharmaceutical ingredients (APIs).

-

Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By interfering with these processes, ciprofloxacin effectively halts bacterial proliferation and leads to cell death.[1]

-

Hydrocortisone: A corticosteroid, hydrocortisone, addresses the inflammatory component of otitis externa.[2][3] It functions by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability, thereby reducing swelling, redness, and itching associated with the ear infection.[4]

References

Hydrocortisone's Role in Modulating the Immune Response in Otitis Externa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otitis externa, an inflammatory condition of the external auditory canal, represents a significant clinical challenge. The inflammatory cascade, often triggered by bacterial or fungal overgrowth, is a key therapeutic target. Hydrocortisone, a corticosteroid, is a cornerstone of topical therapy for otitis externa due to its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth examination of the molecular mechanisms by which hydrocortisone modulates the immune response in the external ear canal. We will detail its interaction with the glucocorticoid receptor, the subsequent downstream effects on pro-inflammatory signaling pathways, and its impact on cytokine production and immune cell infiltration. Furthermore, this guide presents quantitative data from preclinical and clinical studies, detailed experimental protocols for in vitro and in vivo models of otitis externa, and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development in this field.

Introduction to the Pathophysiology of Otitis Externa

Otitis externa is characterized by inflammation of the skin lining the external auditory canal. The pathogenesis is multifactorial, often initiated by a disruption of the protective cerumen layer and the acidic pH of the ear canal.[1] This disruption can be caused by factors such as moisture, trauma, or underlying dermatological conditions.[1] The altered microenvironment facilitates the overgrowth of bacteria, most commonly Pseudomonas aeruginosa and Staphylococcus aureus, or fungi.[2][3]

The presence of these microorganisms triggers an innate immune response in the keratinocytes of the external auditory canal. This response involves the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs). This activation initiates a downstream signaling cascade, leading to the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors then drive the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as chemokines. This, in turn, leads to vasodilation, increased vascular permeability, and the recruitment of immune cells, such as neutrophils and macrophages, to the site of inflammation, resulting in the clinical signs of otitis externa: erythema, edema, pain, and otorrhea.[2][4]

Molecular Mechanism of Hydrocortisone Action

Hydrocortisone, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through its interaction with the cytosolic Glucocorticoid Receptor (GR).[5] The GR is expressed in various cell types, including the keratinocytes of the external auditory canal.[5][6]

Glucocorticoid Receptor Signaling Pathway

Upon binding to hydrocortisone, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus. Inside the nucleus, the activated GR can modulate gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically leads to the increased transcription of anti-inflammatory genes.

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1.[7] This "tethering" mechanism does not involve direct binding of the GR to DNA but prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes.[8]

The anti-inflammatory effects of glucocorticoids are largely attributed to the transrepression of pro-inflammatory genes.[1]

Caption: Glucocorticoid Receptor Signaling Pathway.

Modulation of Pro-inflammatory Cytokine Production

By inhibiting NF-κB and AP-1, hydrocortisone effectively suppresses the transcription of a wide range of pro-inflammatory genes. This leads to a significant reduction in the production of key cytokines implicated in the inflammatory response of otitis externa, including:

-

TNF-α: A potent pro-inflammatory cytokine that plays a central role in initiating and amplifying the inflammatory cascade.

-

IL-1β: Another key pro-inflammatory cytokine that contributes to fever, inflammation, and tissue damage.

-

IL-6: A pleiotropic cytokine with both pro- and anti-inflammatory roles, but in the context of acute inflammation, it primarily acts as a pro-inflammatory mediator.

Studies have shown a hierarchy in the sensitivity of these cytokines to glucocorticoid suppression, with TNF-α being the most sensitive.[9]

Impact on Immune Cell Infiltration

The hydrocortisone-mediated reduction in pro-inflammatory cytokines and chemokines also leads to a decrease in the recruitment of immune cells to the site of inflammation. In an animal model of external ear canal inflammation, treatment with a ciprofloxacin/hydrocortisone suspension resulted in a significant reduction in polymorphonuclear (PMN) leukocyte infiltration.[10] This reduction in immune cell influx helps to limit the tissue damage and clinical symptoms associated with otitis externa.

Quantitative Data on the Efficacy of Hydrocortisone

The clinical and preclinical efficacy of hydrocortisone in treating otitis externa has been demonstrated in numerous studies. The following tables summarize key quantitative data from this research.

Table 1: Clinical Efficacy of Topical Hydrocortisone in Acute Otitis Externa

| Study Outcome | Antibiotic Ointment (AB) | Antibiotic + Hydrocortisone Acetate Ointment (AB + HC) | p-value | Reference |

| Symptom-free from severe redness at last visit | 7 of 25 patients (28%) | 14 of 25 patients (56%) | 0.045 | [11][12] |

| Symptom-free from severe secretion at last visit | 10 of 25 patients (40%) | 23 of 33 patients (70%) | 0.024 | [11][12] |

| Mean number of pain-relieving tablets used | 2.3 ± 4.6 | 1.1 ± 2.2 | Not significant | [11][12] |

Table 2: Efficacy of Oral Corticosteroids in Painful Acute Otitis Externa

| Study Outcome | Placebo | Oral Prednisone (10mg twice daily for 4 days) | p-value | Reference |

| Time to reduce pain from >'moderate' to <'moderate' | 3.7 days | 2.4 days | 0.012 | [13] |

Table 3: Preclinical Efficacy of Topical Hydrocortisone in an Animal Model of Otitis Externa

| Study Outcome | TPA-only Control | Ciprofloxacin/Hydrocortisone Suspension | % Reduction | Reference |

| Polymorphonuclear (PMN) leukocyte counts | - | - | 76% | [10] |

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of hydrocortisone's effects in otitis externa.

In Vivo Model of Otitis Externa in Rats

This protocol describes the induction of otitis externa in rats through mechanical stimulation, a widely used and reproducible method.

Materials:

-

Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane)

-

Plastic micropipette

-

Otomicroscope

Procedure:

-

Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Under an otomicroscope, gently insert a plastic micropipette into the external auditory canal (EAC) of the right ear.

-

Induce mechanical stimulation by rotating the micropipette.

-

The contralateral (left) ear can serve as an untreated control.

-

Following induction, topically apply the test substance (e.g., hydrocortisone solution) or vehicle to the treated ear canal at specified intervals.

-

Monitor the clinical signs of otitis externa (redness, swelling, effusion) daily using a standardized scoring system.

-

At the end of the experiment, euthanize the animals and collect the EAC tissue for histological and molecular analysis.[14][15][16]

Caption: Experimental Workflow for In Vivo Efficacy Study.

Primary Culture of External Auditory Canal Keratinocytes

This protocol outlines the isolation and culture of primary keratinocytes from the external auditory canal, providing an in vitro system to study the direct effects of hydrocortisone on these cells.

Materials:

-

External auditory canal skin biopsies

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Epidermal Growth Factor (EGF)

-

Hydrocortisone (for culture medium)

-

Cholera toxin

-

Insulin

-

Antibiotics (Penicillin/Streptomycin)

-

Culture flasks/plates

Procedure:

-

Obtain external auditory canal skin biopsies under sterile conditions.

-

Wash the tissue samples with phosphate-buffered saline (PBS) containing antibiotics.

-

Mince the tissue into small pieces.

-

Incubate the tissue fragments in a trypsin-EDTA solution to separate the epidermis from the dermis.

-

Gently scrape the epidermis and further incubate in trypsin-EDTA to release the keratinocytes.

-

Neutralize the trypsin with a DMEM/FBS solution and centrifuge to pellet the cells.

-

Resuspend the keratinocytes in a specialized keratinocyte growth medium (containing DMEM, FBS, EGF, hydrocortisone, cholera toxin, insulin, and antibiotics).

-

Plate the cells onto culture flasks or plates and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days and subculture the cells as they reach confluence.

Measurement of Cytokine Levels by ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines in ear tissue homogenates.

Materials:

-

Ear tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6)

-

Microplate reader

Procedure:

-

Homogenize the ear tissue samples in lysis buffer on ice.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the target cytokine.

-

Adding the tissue homogenate samples and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubating to allow the detection antibody to bind to the captured cytokine.

-

Washing the plate again.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Calculate the concentration of the cytokine in the samples by comparing their absorbance values to a standard curve. Normalize the cytokine concentrations to the total protein concentration of each sample.[17][18][19]

Conclusion

Hydrocortisone plays a critical role in the management of otitis externa by potently suppressing the local immune response. Its mechanism of action, centered on the glucocorticoid receptor, leads to the transrepression of key pro-inflammatory transcription factors NF-κB and AP-1. This results in a marked reduction in the production of pro-inflammatory cytokines and a subsequent decrease in immune cell infiltration into the inflamed tissue of the external auditory canal. The quantitative data from both clinical and preclinical studies unequivocally support its efficacy in reducing the cardinal signs of inflammation. The experimental protocols provided herein offer a framework for researchers and drug development professionals to further investigate the nuances of hydrocortisone's action and to evaluate novel anti-inflammatory therapies for otitis externa. A thorough understanding of these molecular and cellular mechanisms is paramount for the continued development of targeted and effective treatments for this common and often debilitating condition.

References

- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. Otitis Externa: Investigation and Evidence-Based Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Ear - Inflammation - Nonneoplastic Lesion Atlas [ntp.niehs.nih.gov]

- 5. Defective glucocorticoid receptor signaling and keratinocyte-autonomous defects contribute to skin phenotype of mouse embryos lacking the Hsp90 co-chaperone p23 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor enhances involucrin expression of keratinocyte in a ligand-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. An animal model for external ear canal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Topical treatment of acute otitis externa: clinical comparison of an antibiotics ointment alone or in combination with hydrocortisone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. External otitis and its treatment : is a group III steroid without antibiotics sufficent therapy? Experimental and clinical studies [diva-portal.org]

- 13. An animal model for external otitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A topical steroid without an antibiotic cures external otitis efficiently: a study in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. mpbio.com [mpbio.com]

- 17. fn-test.com [fn-test.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. resources.rndsystems.com [resources.rndsystems.com]

The Pharmacokinetics and Pharmacodynamics of Topical Ciprofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its topical application is particularly valuable for localized infections of the skin, eye, and ear, as it allows for high concentrations at the site of infection while minimizing systemic exposure and associated side effects. This technical guide provides an in-depth review of the pharmacokinetics (PK) and pharmacodynamics (PD) of topical ciprofloxacin. It consolidates quantitative data on drug delivery, tissue penetration, and antimicrobial efficacy into structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and critical biological and experimental pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core principles governing the topical use of ciprofloxacin.

Introduction

Topical ciprofloxacin formulations are designed to deliver the antibiotic directly to the site of infection, thereby achieving high local concentrations that might not be safely attainable through systemic administration. The efficacy of a topical antimicrobial agent is contingent on its ability to penetrate the biological barrier (e.g., stratum corneum, corneal epithelium) and reach the target tissue in concentrations sufficient to eradicate the infecting pathogens. This guide delves into the critical PK/PD parameters that underpin the successful clinical application of topical ciprofloxacin.

Pharmacokinetics of Topical Ciprofloxacin

The pharmacokinetic profile of topical ciprofloxacin is primarily concerned with its release from the formulation, penetration into the target tissue, and the extent of systemic absorption.

Skin Penetration and Local Distribution

The primary barrier to dermal penetration is the stratum corneum. The formulation plays a critical role in overcoming this barrier. Studies have evaluated various formulations, including gels, creams, and novel delivery systems like nanoemulsions and nanofibers, to optimize the delivery of ciprofloxacin into the epidermis and dermis.

Table 1: Quantitative Data on Skin Penetration of Topical Ciprofloxacin Formulations

| Formulation | Model | Key Findings | Reference |

| 1% Ciprofloxacin HCl in 5% Methylcellulose Gel | Excised Mouse Skin | Higher drug release from methylcellulose base compared to sodium carboxymethylcellulose base. | [1] |

| 1% Ciprofloxacin HCl in HPMC 3% Gel with Peppermint Oil | Rabbit Skin | Permeation of 73.5% after 24 hours. | [2] |

| Ciprofloxacin-loaded Povidone Foils | Ex Vivo Human Skin Wound Model | Rapidly achieved maximum drug concentration in wound tissue and maintained it over 24 hours. | [3] |

| Ciprofloxacin-loaded Povidone Nanofibers | Ex Vivo Human Skin Wound Model | Reached the highest amount of delivered drug in wound tissue after 6 hours. | [3] |

| Ciprofloxacin Nanoemulsion-loaded Bigels | --- | Bigels with a higher oleogel content exhibited higher viscosity, which can influence skin retention and penetration. | [4] |

| Ciprofloxacin Microneedles | --- | Permeated to a depth of more than 500 µm into the skin, compared to less than 200 µm for a free gel formulation. |

Ocular and Otic Penetration

Topical application to the eye and ear are common routes of administration for ciprofloxacin.

-

Ophthalmic Application : Following topical administration of a 0.3% ophthalmic solution, ciprofloxacin plasma concentrations are generally low, ranging from non-quantifiable to 4.7 ng/mL.[5] This is significantly lower than the maximum serum concentration observed after a single 250 mg oral dose (approximately 1200 ng/mL).[5]

-

Otic Application : Systemic absorption of ciprofloxacin after otic administration is also minimal. Studies have shown that plasma concentrations are often below the lower limit of quantitation (5 ng/mL).[6]

Table 2: Systemic Absorption of Topical Ciprofloxacin

| Formulation | Route | Cmax (ng/mL) | Tmax (hours) | Systemic Bioavailability | Reference |

| 0.3% Ophthalmic Solution | Ocular | < 5 (mean usually < 2.5) | Not specified | Minimal | [5] |

| 0.3% Otic Solution | Otic | < 5 (often below limit of quantitation) | Not specified | Minimal | [6] |

Pharmacodynamics of Ciprofloxacin

The pharmacodynamic properties of ciprofloxacin describe the relationship between drug concentration and its antimicrobial effect.

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. Inhibition of these enzymes leads to strand breakage in the bacterial DNA and ultimately cell death.

Caption: Mechanism of action of ciprofloxacin.

Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC)

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism. The MPC is the lowest drug concentration that prevents the growth of any single-step resistant mutants in a large bacterial population (>10^10 CFU). The therapeutic goal is to maintain drug concentrations above the MIC of the infecting pathogen and ideally above the MPC to prevent the emergence of resistance.

Table 3: MIC and MPC of Ciprofloxacin for Common Pathogens

| Organism | MIC Range (µg/mL) | MPC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa | 0.25 - >32 | 2 - >32 | [8][9] |

| Staphylococcus aureus | 0.25 - 1 | 4 - >8 | [10][11] |

| Staphylococcus epidermidis | Not specified | Not specified | [12][13] |

| Escherichia coli | 0.008 - >4 | 0.128 - >32 | [11][14] |

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. Ciprofloxacin exhibits a significant PAE against many Gram-negative and some Gram-positive bacteria.

Table 4: Post-Antibiotic Effect of Ciprofloxacin

| Organism | Ciprofloxacin Concentration | Exposure Time (hours) | PAE (hours) | Reference |

| Gram-negative bacilli | 3 µg/mL | 2 | 3 - 4 | [15] |

| Staphylococcus aureus | 3 µg/mL | 2 | 1.9 | [15] |

| Pseudomonas aeruginosa | 300 µg/mL (in urine) | 2 | 2 - 6 | [15] |

| Escherichia coli | 300 µg/mL (in urine) | 2 | 2 - 6 | [15] |

| Staphylococcus aureus | 1 µg/mL | Not specified | 6 | [16] |

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is widely used to assess the permeation of topical formulations through a membrane, which can be synthetic, animal, or human skin.

Caption: Workflow for an in vitro skin permeation study.

Methodology:

-

Receptor Chamber Preparation: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), which is degassed to prevent bubble formation.

-

Membrane Mounting: A prepared membrane (e.g., excised human or animal skin) is mounted between the donor and receptor chambers of the Franz diffusion cell.

-

Formulation Application: A precise amount of the topical ciprofloxacin formulation is applied to the surface of the membrane in the donor chamber.

-

Temperature Control: The system is maintained at a constant temperature, typically 32°C, to simulate skin surface temperature.

-

Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor chamber for analysis. An equal volume of fresh receptor medium is added to maintain sink conditions.

-

Quantification: The concentration of ciprofloxacin in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of Mutant Prevention Concentration (MPC)

The MPC assay is crucial for assessing the potential of an antibiotic to select for resistant mutants.

Methodology:

-

Inoculum Preparation: A high-density bacterial inoculum (≥10^10 CFU/mL) is prepared.[17]

-

Plate Preparation: Agar plates containing serial dilutions of ciprofloxacin are prepared.

-

Inoculation: A large volume of the high-density inoculum is plated onto the antibiotic-containing agar plates.[18]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[17][18]

-

MPC Determination: The MPC is recorded as the lowest ciprofloxacin concentration that completely inhibits bacterial growth.[17]

Quantification of Ciprofloxacin in Skin Tissue by HPLC

A robust and validated analytical method is essential for accurately measuring ciprofloxacin concentrations in skin samples.

Table 5: Example of a Validated HPLC Method for Ciprofloxacin in Tissue

| Parameter | Specification |

| Instrumentation | HPLC with UV or Fluorescence Detector |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and phosphoric acid buffer (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 278 nm (UV) |

| Sample Preparation | Tissue homogenization followed by protein precipitation with acetonitrile. |

| Linearity | 10-50 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98-102% |

Methodology:

-

Sample Preparation: Skin tissue samples are weighed and homogenized. Proteins are precipitated using a solvent like acetonitrile, and the sample is centrifuged.

-

Chromatographic Separation: The supernatant is injected into the HPLC system. Ciprofloxacin is separated from other components on a C18 column using an isocratic or gradient mobile phase.

-

Detection and Quantification: The concentration of ciprofloxacin is determined by measuring the peak area at a specific wavelength (e.g., 278 nm for UV detection) and comparing it to a standard curve of known ciprofloxacin concentrations.[19]

Conclusion

The topical application of ciprofloxacin offers a targeted and effective approach for treating localized bacterial infections. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is paramount for the rational design of new formulations and the optimization of existing therapeutic regimens. This guide has provided a consolidated overview of key quantitative data, experimental protocols, and the underlying mechanisms of action. For drug development professionals, a continued focus on enhancing skin penetration, understanding local tissue distribution, and minimizing the potential for resistance through formulation design will be critical for advancing the utility of topical ciprofloxacin. Future research should aim to generate more comparative data on the performance of different topical formulations in clinically relevant models to further guide formulation selection and development.

References

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. Evaluation of Drug Delivery and Efficacy of Ciprofloxacin-Loaded Povidone Foils and Nanofiber Mats in a Wound-Infection Model Based on Ex Vivo Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Comparative Evaluation of Ciprofloxacin Nanoemulsion-Loaded Bigels Prepared Using Different Ratios of Oleogel to Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ciprofloxacin and its pharmacokinetic properties [wisdomlib.org]

- 6. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A New HPLC Method for Determination of Ciprofloxacin in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Action of Ciprofloxacin on Bacterial Infection caused by Staphylococcus epidermidis on Wounds | Semantic Scholar [semanticscholar.org]

- 12. Effects of Ciprofloxacin on the Dynamics of Biofilm Formation by Staphylococcus Epidermidis Strains Isolated from Implant-Associated Infection - Babushkina - Journal of Experimental and Clinical Surgery [vestnik-surgery.com]

- 13. researchgate.net [researchgate.net]

- 14. Post-antibiotic suppressive effect of ciprofloxacin against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Variation in Mutant Prevention Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]

- 18. japsonline.com [japsonline.com]

- 19. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ciprofloxacin and Hydrocortisone in Otic Preparations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of ciprofloxacin and hydrocortisone, specifically focusing on their solubility and stability within otic formulations. Understanding these parameters is paramount for the development of safe, effective, and stable otic drug products. This document collates and presents quantitative data, detailed experimental protocols, and explores the degradation pathways of these two active pharmaceutical ingredients (APIs).

Introduction

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and hydrocortisone, a corticosteroid with anti-inflammatory properties, are frequently combined in otic suspensions to treat bacterial ear infections and associated inflammation, such as otitis externa.[1] The efficacy and safety of these preparations are intrinsically linked to the solubility of the APIs in the otic vehicle and their stability over the product's shelf-life. This guide delves into the technical considerations essential for the formulation development of such products.

Solubility Profile

The solubility of an API in the chosen vehicle is a critical determinant of its bioavailability and physical stability in a suspension. Poor solubility can lead to issues such as crystal growth and changes in particle size distribution, which can impact the product's performance.

Ciprofloxacin Solubility

Ciprofloxacin's solubility is notably pH-dependent, exhibiting a U-shaped profile with higher solubility at pH values below 5 and above 10.[2] In the near-neutral pH of the ear canal, its solubility is minimal.[2] Otic preparations often utilize co-solvents to enhance the solubility of ciprofloxacin hydrochloride.

Table 1: Quantitative Solubility of Ciprofloxacin

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.06 mg/mL[2] |

| Water | 37 | 0.08 mg/mL[2] |

| Ethanol | Not Specified | Very sparingly soluble[3] |

| Dichloromethane | Not Specified | Very sparingly soluble[3] |

| Acetic Acid (diluted) | Not Specified | Soluble[3] |

| Phosphate Buffer (pH 7.4) | 37 | 7.4 mg/mL (for a ciprofloxacin-MEG derivative)[4] |

A study utilizing Hansen Solubility Parameters (HSP) indicated that ciprofloxacin has greater solubility in glycerin and propylene glycol compared to water.[5]

Hydrocortisone Solubility

Hydrocortisone is practically insoluble in water but shows improved solubility in certain organic solvents commonly used in otic formulations.

Table 2: Quantitative Solubility of Hydrocortisone

| Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | 0.28 mg/mL (practically insoluble)[6] |

| Glycerin | Not Specified | Insoluble[6] |

| Propylene Glycol | Not Specified | 12.7 mg/mL[6] |

Stability Profile

The stability of ciprofloxacin and hydrocortisone in otic preparations is crucial for ensuring the product's potency and safety throughout its shelf life. Degradation of the APIs can lead to a loss of efficacy and the formation of potentially harmful impurities. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Ciprofloxacin Degradation

Forced degradation studies have shown that ciprofloxacin is susceptible to degradation under various stress conditions.

Table 3: Forced Degradation of Ciprofloxacin Hydrochloride

| Stress Condition | Conditions | % Degradation |

| Acid Hydrolysis | 0.1N HCl at 70°C for 4 hours | ~20% |

| Alkaline Hydrolysis | 0.1N NaOH at 70°C for 4 hours | ~24% |

| Oxidation | 3% H₂O₂ at 70°C for 4 hours | ~40% |

| Thermal Degradation | 60°C for 24 hours | ~10% |

| Photodegradation | UV radiation for 5 days | ~30% |

The degradation of ciprofloxacin can occur at the piperazine ring and the quinolone core.[6][7]

Hydrocortisone Degradation

Hydrocortisone is also susceptible to degradation, particularly through oxidation.

Table 4: Forced Degradation of Hydrocortisone

| Stress Condition | Major Degradation Products |

| Oxidation | 17-ketosteroid, formoxyl acid impurity[6] |

| Acid Catalysis | E/Z isomers via tautomerization/dehydration[8] |

A significant degradation pathway for hydrocortisone involves Baeyer-Villiger oxidation.[6]

Experimental Protocols

Solubility Determination Protocol

This protocol outlines a general procedure for determining the solubility of ciprofloxacin and hydrocortisone in otic vehicles.

Methodology:

-

Preparation of Solvents: Prepare the desired otic solvent systems (e.g., various concentrations of propylene glycol in water).

-

Sample Preparation: Add an excess amount of the API to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Analysis: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved API using a validated HPLC method.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential for separating and quantifying ciprofloxacin, hydrocortisone, and their degradation products.

Table 5: Example HPLC Method Parameters

| Parameter | Ciprofloxacin & Hydrocortisone |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and pH 3.0 buffer (e.g., phosphate or acetate) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm or Diode Array Detector (DAD) |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Sample Preparation for Stability Studies:

-

Accurately weigh a portion of the otic suspension.

-

Disperse the suspension in a suitable solvent (e.g., a mixture of mobile phase components).

-

Sonicate to ensure complete dissolution of the APIs.

-

Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to elucidate potential degradation pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. staff-beta.najah.edu [staff-beta.najah.edu]

- 5. ICH Stability Guidelines | PPTX [slideshare.net]

- 6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 7. impactfactor.org [impactfactor.org]

- 8. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergence of Anti-Infective and Anti-Inflammatory Power: A Technical Guide to the Discovery and Development of Fluoroquinolone-Corticosteroid Combinations

For Immediate Release

Introduction